(2S)-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid
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Overview
Description
(2S)-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid is a complex organic compound characterized by its unique structure, which includes a chromen-2-one moiety, a phenyl group, and an ethanoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid typically involves multiple steps, including the formation of the chromen-2-one core, the attachment of the butyl and methyl groups, and the final coupling with the ethanoic acid derivative. Common reagents used in these reactions include butyl lithium, methyl iodide, and various coupling agents such as EDCI or DCC. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry or batch processing. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2S)-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid undergoes various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions vary but often involve specific solvents and temperature control to achieve the desired products.
Major Products Formed
Scientific Research Applications
(2S)-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate specific receptors, leading to its observed biological effects.
Properties
Molecular Formula |
C25H27NO6 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(2S)-2-[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]-2-phenylacetic acid |
InChI |
InChI=1S/C25H27NO6/c1-4-5-9-18-14-21(27)32-23-15(2)20(13-12-19(18)23)31-16(3)24(28)26-22(25(29)30)17-10-7-6-8-11-17/h6-8,10-14,16,22H,4-5,9H2,1-3H3,(H,26,28)(H,29,30)/t16?,22-/m0/s1 |
InChI Key |
RVDSMTWQSNUNLV-XLDIYJRPSA-N |
Isomeric SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N[C@@H](C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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